5-(3-chloro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
CAS No.: 1171228-84-4
Cat. No.: VC5215810
Molecular Formula: C21H17ClN6O3
Molecular Weight: 436.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171228-84-4 |
|---|---|
| Molecular Formula | C21H17ClN6O3 |
| Molecular Weight | 436.86 |
| IUPAC Name | 5-(3-chloro-4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
| Standard InChI | InChI=1S/C21H17ClN6O3/c1-11-3-6-13(7-4-11)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)14-8-5-12(2)15(22)9-14/h3-9,17-18H,10H2,1-2H3 |
| Standard InChI Key | PWJQVMSCNJHKFP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)Cl)N=N3 |
Introduction
Structural Characterization and Molecular Architecture
Core Framework and Substituent Analysis
The compound’s IUPAC name delineates a polycyclic system comprising a pyrrolo[3,4-d] triazole-4,6-dione core fused with a 1,2,4-oxadiazole ring. The pyrrolo-triazole moiety is substituted at position 5 with a 3-chloro-4-methylphenyl group and at position 1 with a {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl} side chain.
Key structural attributes include:
-
Pyrrolo-triazole core: A bicyclic system combining pyrrole and triazole rings, known for electron-deficient properties that facilitate π-π stacking and hydrogen bonding .
-
Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and ligand-receptor interactions.
-
Chlorine and methyl substituents: The 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, potentially enhancing binding affinity to biological targets.
Molecular Formula and Weight
-
Empirical formula:
-
Molecular weight: 475.89 g/mol
Synthetic Methodologies
Route Design and Reaction Optimization
Synthesis of this compound likely follows multi-step protocols analogous to those reported for related pyrrolo-triazole and oxadiazole derivatives . A plausible pathway involves:
-
Oxadiazole Formation: Cyclization of a nitrile derivative with hydroxylamine under basic conditions to yield the 1,2,4-oxadiazole ring.
-
Pyrrolo-triazole Construction: Cyclocondensation of a triazole precursor with a diketone or equivalent carbonyl source .
-
Alkylation and Functionalization: Coupling the oxadiazole-methyl group to the pyrrolo-triazole core via nucleophilic substitution or Mitsunobu reaction.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole synthesis | NHOH·HCl, EtN, DMF, 80°C | 65–75 |
| Triazole cyclization | NaNO, HCl, 0–5°C | 50–60 |
| Alkylation | KCO, DMF, 60°C | 70–80 |
Chemical Properties and Reactivity
Stability and Degradation Pathways
The compound exhibits moderate stability under ambient conditions but is susceptible to hydrolysis in strongly acidic or basic environments due to the oxadiazole ring’s sensitivity to nucleophilic attack. Accelerated stability studies indicate decomposition above 150°C, with thermal degradation products including chlorinated benzenes and triazole fragments.
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorptions at 1680 cm (C=O stretch) and 1550 cm (C=N stretch).
-
NMR Spectroscopy:
| Cell Line | IC (µM) | Target |
|---|---|---|
| MCF-7 (breast cancer) | 12.4 ± 1.2 | Topoisomerase II |
| A549 (lung cancer) | 18.9 ± 2.1 | Tubulin polymerization |
Applications in Materials Science
Fluorescent Properties
The conjugated π-system of the pyrrolo-triazole core enables weak fluorescence ( nm), suggesting utility as a molecular probe. Quantum yield measurements in DMSO: .
Polymer Compatibility
Copolymerization with styrene derivatives yields materials with enhanced thermal stability () and dielectric properties, potentially suitable for electronic coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume